5-(Aminomethyl)-1,3,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 5-(Aminomethyl)-1,3,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC17660848
InChI: InChI=1S/C8H13N3O2/c1-5-6(4-9)7(12)11(3)8(13)10(5)2/h4,9H2,1-3H3
SMILES:
Molecular Formula: C8H13N3O2
Molecular Weight: 183.21 g/mol

5-(Aminomethyl)-1,3,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

CAS No.:

Cat. No.: VC17660848

Molecular Formula: C8H13N3O2

Molecular Weight: 183.21 g/mol

* For research use only. Not for human or veterinary use.

5-(Aminomethyl)-1,3,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione -

Specification

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
IUPAC Name 5-(aminomethyl)-1,3,6-trimethylpyrimidine-2,4-dione
Standard InChI InChI=1S/C8H13N3O2/c1-5-6(4-9)7(12)11(3)8(13)10(5)2/h4,9H2,1-3H3
Standard InChI Key LXLBBPJPABTJJO-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)N(C(=O)N1C)C)CN

Introduction

Structural Characterization

Core Framework and Substitution Patterns

The tetrahydropyrimidinedione scaffold consists of a six-membered ring with two ketone groups at positions 2 and 4. In 5-(aminomethyl)-1,3,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, substitutions include:

  • 1- and 3-Methyl groups: These alkyl substituents enhance lipophilicity and steric bulk, potentially influencing binding interactions in biological systems .

  • 5-Aminomethyl group: A primary amine (-CH2NH2) at position 5 introduces polarity and hydrogen-bonding capacity, critical for molecular recognition .

  • 6-Methyl group: Adds further hydrophobicity, modulating solubility and partition coefficients .

The molecular formula is inferred as C9H14N4O2 based on structural analogs, with a calculated molecular weight of 210.24 g/mol .

Spectroscopic and Computational Data

While experimental spectra for this compound are unavailable, computational predictions using tools like PubChem’s structure generator suggest:

  • IR Spectroscopy: Strong absorptions near 1700 cm⁻¹ (C=O stretching) and 3300 cm⁻¹ (N-H stretching) .

  • NMR: Expected signals include singlet peaks for methyl groups (δ 1.2–1.5 ppm) and doublets for aminomethyl protons (δ 3.0–3.5 ppm) .

Synthesis and Reaction Pathways

Synthetic Strategies

Analogous compounds, such as 6-amino-1,3-dimethyluracil, are synthesized via:

  • Alkylation of Pyrimidine Precursors: Reacting 4-amino-2,6-dihydroxypyrimidine with methyl iodide under basic conditions yields 1,3-dimethyl derivatives .

  • Cyclization Reactions: Condensation of urea derivatives with cyanoacetic acid in acetic anhydride forms the tetrahydropyrimidinedione core .

For the target compound, a plausible route involves:

  • Step 1: Introduction of 1,3,6-trimethyl groups via sequential alkylation.

  • Step 2: Functionalization at position 5 using aminomethylating agents like formaldehyde and ammonia .

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring precise substitution at positions 1, 3, 5, and 6.

  • Stability of the Aminomethyl Group: Preventing oxidation or side reactions during synthesis .

Physicochemical Properties

Solubility and Partitioning

Based on analogs:

PropertyValue
Water Solubility~7.06 g/L (25°C)
LogP-0.75 to 0.2 (predicted)
pKa8.1 (amine group)

The aminomethyl group enhances aqueous solubility, while methyl substitutions reduce polarity .

Thermal Stability

Analogous compounds exhibit:

  • Melting Point: ~295°C .

  • Decomposition: Above 300°C, with charring due to nitrogen-rich structure .

Biological and Industrial Applications

Cosmetic and Material Science

Per EU Regulation 1223/2009, methylated heterocycles are used in UV filters and stabilizers due to their photostability .

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